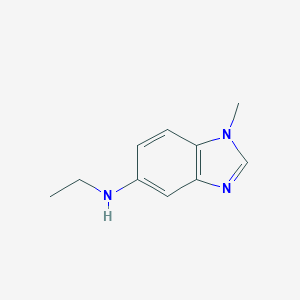
N-ethyl-1-methylbenzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl group at the nitrogen atom and a methyl group at the first carbon atom of the imidazole ring The benzo[d]imidazole core is fused with a benzene ring, making it a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl isocyanate, followed by methylation at the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and methylation.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed
Oxidation: N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one
Reduction: Corresponding amine derivatives
Substitution: Various substituted imidazole derivatives
Applications De Recherche Scientifique
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: The compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure and ability to form colored complexes.
Mécanisme D'action
The mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be compared with other similar compounds, such as:
N-methyl-1H-benzo[d]imidazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-ethyl-1H-benzo[d]imidazol-5-amine: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
1-methyl-1H-benzo[d]imidazol-5-amine: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
The uniqueness of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
190843-75-5 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-ethyl-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-3-11-8-4-5-10-9(6-8)12-7-13(10)2/h4-7,11H,3H2,1-2H3 |
Clé InChI |
LWZBOEIPEHXCIG-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
SMILES canonique |
CCNC1=CC2=C(C=C1)N(C=N2)C |
Synonymes |
1H-Benzimidazol-5-amine,N-ethyl-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















